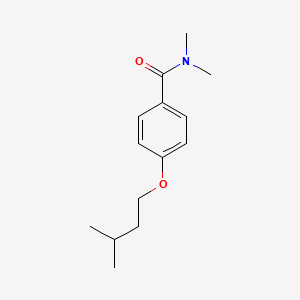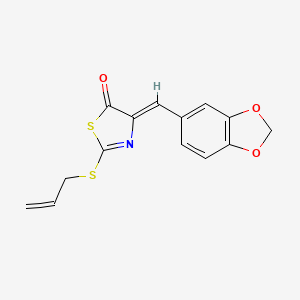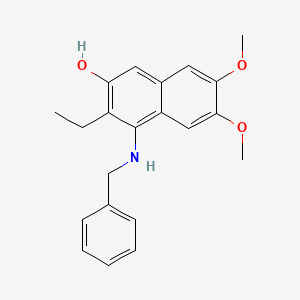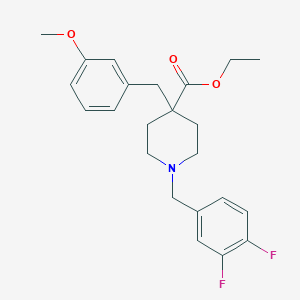
5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DEBP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. DEBP has been shown to have a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Aplicaciones Científicas De Investigación
5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anticancer activity by inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of several signaling pathways. 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce tumor growth in mice and improve glucose tolerance in diabetic rats. However, further studies are needed to determine the precise biochemical and physiological effects of 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biological effects, which makes it a promising candidate for further research. However, one limitation of 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in humans.
Direcciones Futuras
There are several potential future directions for research on 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on elucidating the precise mechanism of action of 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. Additionally, further studies are needed to determine the safety and efficacy of 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in humans, which could pave the way for its use as a therapeutic agent. Finally, research could focus on developing novel derivatives of 5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione with improved biological activity and pharmacokinetic properties.
Métodos De Síntesis
5-(3,4-diethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a one-pot, three-component reaction between diethyl malonate, 3,4-diethoxybenzaldehyde, and barbituric acid. The reaction is carried out in the presence of a catalytic amount of piperidine and acetic acid as a solvent. The product is obtained in good yield and purity after purification by recrystallization.
Propiedades
IUPAC Name |
5-[(3,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-21-11-6-5-9(8-12(11)22-4-2)7-10-13(18)16-15(20)17-14(10)19/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPPVPMFGLLWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164359 | |
| Record name | 5-[(3,4-Diethoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-diethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
313961-44-3 | |
| Record name | 5-[(3,4-Diethoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313961-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3,4-Diethoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)


![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![[4-(4-chloro-2-methylphenoxy)butyl]diethylamine oxalate](/img/structure/B4961966.png)
![3-benzyl-8-methyl-3a,4,5,6,6a,11a-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-2(3H)-one](/img/structure/B4961968.png)
![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4961973.png)